3-(2-Bromoethyl)oxetane
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-bromoethyl)oxetane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BrO/c6-2-1-5-3-7-4-5/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQPQUZYJQVGNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690754-22-3 | |
| Record name | 3-(2-bromoethyl)oxetane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 2 Bromoethyl Oxetane and Analogous Brominated Oxetane Architectures
Precursor-Based Intramolecular Cyclization Approaches
A predominant strategy for the construction of the oxetane (B1205548) ring involves the intramolecular cyclization of acyclic precursors. This approach relies on the formation of a key carbon-oxygen bond to close the four-membered ring.
Derivatives from Halogenated Diols and Related Precursors
The synthesis of oxetanes from 1,3-diols bearing a leaving group is a well-established method. In the context of producing brominated oxetanes, this involves starting with a diol that can be selectively halogenated or that already contains a bromine atom. For instance, a 1,3-diol can be converted into an acetoxy bromide, which then undergoes base-mediated cyclization to form the oxetane ring. thieme-connect.de The use of diisobutylaluminium hydride (DIBAL) can be employed to cleave an acetyl group, generating a 1-hydroxy-3-bromo intermediate that cyclizes upon treatment with a base like sodium hydride. acs.org This intramolecular substitution reaction typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.
A one-pot synthesis method has been reported where a diol is treated with reagents for an Appel reaction to convert a primary alcohol to an iodide, followed by in-situ base-mediated cyclization to yield the oxetane. acs.org While this example uses iodine, the principle can be extended to brominated analogs. The synthesis of spirocyclic oxetanes has also been achieved starting from precursors like 3-bromo-2,2-bis(bromomethyl)propan-1-ol. acs.org
| Precursor Type | Reagents | Key Transformation | Product Type | Ref. |
| 1,3-Diol | Trimethyl orthoacetate, Acetyl bromide, DIBAL, NaH | Formation of acetoxy bromide followed by cyclization | 2,4-Disubstituted oxetanes | thieme-connect.de |
| Diol | Appel reaction reagents, Base | One-pot conversion of diol to oxetane | Substituted oxetanes | acs.org |
| 3-Bromo-2,2-bis(bromomethyl)propan-1-ol | Base (e.g., KOtBu) | Intramolecular cyclization | Spirocyclic oxetanes | acs.org |
Williamson Ether Cyclization Strategies for Oxetane Ring Formation
The Williamson ether synthesis, a classic method for forming ethers, is widely applied to the intramolecular cyclization of haloalcohols to produce cyclic ethers, including oxetanes. acs.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then displaces an intramolecular halide leaving group to form the ring. masterorganicchemistry.com For the synthesis of 3-(2-Bromoethyl)oxetane and its analogs, the precursor would be a suitably substituted haloalcohol.
The success of the Williamson ether cyclization for oxetane synthesis is substrate-dependent, as side reactions like Grob fragmentation can occur. acs.org However, it remains a cornerstone for the synthesis of complex oxetane-containing molecules. acs.org For example, enantiomerically enriched 2-aryl-substituted oxetanes have been prepared through the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization promoted by potassium hydroxide (B78521). acs.org The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can facilitate the cyclization of 3-halo-1-propanol derivatives in the presence of an aqueous alkaline solution, offering an environmentally friendlier approach by avoiding organic solvents. google.com
Late-stage installation of the oxetane ring in the synthesis of complex natural products like taxol has been achieved using Williamson etherification. thieme-connect.de In these cases, selective deprotonation of a primary alcohol allows for ring closure to yield the desired oxetane. thieme-connect.de
| Starting Material | Base/Catalyst | Key Feature | Yield | Ref. |
| β-Halo ketone derivative | KOH | Enantioselective reduction followed by cyclization | - | acs.org |
| 3-Halo-1-propanol derivative | NaOH / Tetrabutylammonium bromide | Phase-transfer catalysis | High | google.com |
| Complex polyol with leaving group | N,N-diisopropylethylamine or DBU | Late-stage cyclization in natural product synthesis | ≥79% | thieme-connect.de |
Bromination of Pre-existing Oxetane Scaffolds
An alternative to constructing the brominated oxetane from an acyclic precursor is to first form the oxetane ring and then introduce the bromine atom or bromoalkyl group.
Regioselective Bromination Techniques
The direct bromination of the oxetane ring can be achieved, but requires careful control to avoid ring-opening or over-bromination. Electrophilic bromination of oxetane itself tends to occur at the 3-position. For more complex oxetane derivatives, regioselectivity can be directed by existing functional groups. For instance, substituted cinnamic alcohols react with electrophilic bromine sources like bis(sym-collidine)bromine(I) hexafluorophosphate (B91526) to yield 3-bromooxetane (B1285879) products with excellent diastereoselectivity. thieme-connect.de Another approach involves the bromination of polycyclic oxetanes using reagents like carbon tetrachloride and triphenylphosphine, although skeletal rearrangements can be an unintended outcome in strained systems. nih.gov
Generation of Bromomethyl and Bromoethyl Moieties on Oxetane Rings
The introduction of bromomethyl or bromoethyl groups onto a pre-formed oxetane ring is a key strategy for synthesizing compounds like this compound. This can be accomplished through the functionalization of a suitable precursor, such as a hydroxymethyl or hydroxyethyl-substituted oxetane. Standard brominating agents can be used to convert the hydroxyl group to a bromide.
The synthesis of 3,3-bis(bromomethyl)oxetane, a related and important building block, is typically achieved through the bromination of pentaerythritol-derived precursors followed by cyclization. This highlights a common theme where the brominated substituents are installed before the final ring-closing step. However, methods also exist for the direct conversion of hydroxyl groups on the oxetane ring to bromides. For example, the reaction of 3,3-bis(hydroxymethyl)oxetane with phosphorus tribromide or hydrobromic acid can yield 3,3-bis(bromomethyl)oxetane, though care must be taken to avoid ring-opening under acidic conditions.
A Chinese patent describes a method for synthesizing 3-ethyl-3-bromoethyl trimethylene oxide (an oxetane derivative) by reacting 2-ethyl-2-bromoethyl-1,3-propanediol acetate (B1210297) with sodium hydroxide and a phase-transfer catalyst, achieving a yield of 74.3%. google.com This method combines the generation of the bromoethyl group with the cyclization step.
Advanced Synthetic Transformations Leading to this compound and its Derivatives
More advanced and multi-step synthetic sequences are often required for the preparation of complex or specifically substituted brominated oxetanes. These can involve a combination of the fundamental reactions described above, along with other modern synthetic methods.
For instance, the synthesis of spirocyclic oxetanes can be complex. One reported synthesis of 2-oxa-7-azaspiro[3.5]nonane involves the ring-closure of 2,2'-(oxetane-3,3-diyl)bis(ethan-1-ol), which itself is prepared via a multi-step sequence starting from 3-oxetanone. mdpi.com The conversion of the resulting hydroxyl groups to bromides would then yield a bis(bromoethyl)spiro-oxetane derivative.
The development of novel building blocks is crucial. For example, 3,3-disubstituted oxetanes with functional groups suitable for further elaboration have been synthesized. acs.org A route starting from a diol can lead to a variety of functionalized oxetanes through cyclization and subsequent nucleophilic substitution, which could include the introduction of a bromine atom. acs.org Research into the deoxybromination of oxetane mesylates has also been explored, where a mesylate group is replaced by a bromide using a reagent like lithium bromide. chemrxiv.org
The synthesis of oxetan-3-ones from propargylic alcohols, catalyzed by gold compounds, provides a versatile entry point to 3-substituted oxetanes. nih.govorganic-chemistry.org The ketone functionality can then be further manipulated to introduce a bromoethyl side chain.
Nucleophilic Substitution Reactions for Side Chain Introduction
Nucleophilic substitution is a cornerstone for the synthesis and functionalization of oxetanes. This approach can be applied either to form the oxetane ring itself via an intramolecular SN2 reaction (a Williamson etherification) or to modify a pre-existing oxetane scaffold. acs.orgresearchgate.net The synthesis of 3,3-disubstituted oxetanes often begins with precursors like substituted dimethyl malonates, which undergo reduction to a diol, selective activation of one hydroxyl group (e.g., tosylation), and subsequent base-mediated cyclization. acs.org
A plausible synthetic route to this compound via this logic would involve a multi-step process starting from a functionalized precursor such as oxetane-3-methanol. The side chain could be extended by one carbon, for example, through conversion of the alcohol to a tosylate, followed by displacement with a cyanide anion and subsequent reduction. The resulting 3-(2-hydroxyethyl)oxetane could then be converted to the target bromide.
Alternatively, a more direct approach involves the functionalization of a bifunctional precursor like (3-(bromomethyl)oxetan-3-yl)methanol. researchgate.netchemrxiv.org While this starting material already contains a bromine atom, a two-carbon chain is required. A synthetic sequence could begin with the protection of the hydroxyl group, followed by nucleophilic displacement of the bromide with a one-carbon synthon, deprotection, and subsequent conversion of the alcohol to the desired bromoethyl group.
A highly efficient strategy for creating substituted oxetanes relies on a rhodium-catalyzed O–H insertion followed by a C-C bond-forming cyclization. researchgate.net In this methodology, a diazomalonate reacts with an alcohol, such as 2-bromoethanol (B42945), in the presence of a rhodium catalyst to form a β-alkoxy malonate. researchgate.net Subsequent treatment with a base like lithium hexamethyldisilazide (LiHMDS) induces an intramolecular nucleophilic substitution, where the enolate displaces the bromide to form the oxetane ring in high yield. researchgate.net This method provides direct access to oxetanes with a functional handle that can be further elaborated.
Table 1: Examples of Nucleophilic Substitution in Oxetane Synthesis
| Precursor Type | Key Reagents | Reaction Type | Product Type | Reference |
|---|---|---|---|---|
| 1,3-Diol | TsCl, Base (e.g., NaH, KOtBu) | Intramolecular Williamson Etherification | Substituted Oxetane | acs.orgthieme-connect.de |
| Diazomalonate + 2-Bromoethanol | 1. Rh2(OAc)4 2. LiHMDS | O-H Insertion / Intramolecular Alkylation | Oxetane-2,2-dicarboxylate | researchgate.net |
| (3-(Bromomethyl)oxetan-3-yl)methanol | Phenols, K2CO3 | Williamson Ether Synthesis (Side Chain) | 3-(Aryloxymethyl)oxetane derivative | researchgate.net |
| Oxetan-3-ol | TsCl or MsCl, NaN3 | Activation / SN2 Substitution | 3-Azidooxetane | uni-muenchen.de |
Conjugate Addition Strategies for Oxetane Functionalization
Conjugate or Michael addition represents a powerful tool for C-C bond formation at the 3-position of the oxetane ring. Current time information in Bangalore, IN. This strategy requires an oxetane derivative containing an electron-withdrawing group that activates an adjacent double bond, rendering it susceptible to attack by nucleophiles. Common Michael acceptors include 3-methyleneoxetanes or 3-(nitrovinyl)oxetanes. acs.orgCurrent time information in Bangalore, IN.
For instance, the reaction of 3-hydroxyindolinones with phenyl vinyl selenone proceeds through a Michael addition followed by an intramolecular Williamson etherification to yield spirooxindole-oxetanes. nih.gov Similarly, organocatalyzed additions to oxetanyl nitroolefins have been developed to generate complex spirocyclic scaffolds. acs.org The addition of organometallic reagents, such as cuprates, to α,β-unsaturated oxetane derivatives is a viable, though challenging, route. The regioselectivity of the addition (1,4- vs. 1,2-addition) can be a significant issue, but additives like trimethylsilyl (B98337) chloride (TMSCl) have been shown to favor the desired 1,4-conjugate addition. nih.gov
To synthesize this compound using this approach, one could envision a reaction between a suitable organometallic reagent containing a masked bromoethyl group and a Michael acceptor like 3-methyleneoxetane. For example, a higher-order cuprate (B13416276) derived from a protected 2-bromoethanol equivalent could potentially add to the exocyclic double bond, with subsequent deprotection revealing the target structure.
Table 2: Examples of Conjugate Addition for Oxetane Functionalization
| Michael Acceptor | Nucleophile/Reagent | Key Features | Product Type | Reference |
|---|---|---|---|---|
| Oxetanyl Nitroolefin | Organocatalyst, Aldehydes | Forms spirocyclic systems | Spirocyclohexene-oxetane | acs.org |
| Phenyl Vinyl Selenone | 3-Hydroxyindolinone, KOH | Addition/Substitution Cascade | Spirooxindole Oxetane | nih.gov |
| α,β-Unsaturated Acylimidazole | Dialkylzinc, Cu(I) catalyst | Challenges with some acceptors | β-Alkylated Imidazole | nih.gov |
| α,β-Unsaturated Enals | Cuprates, TMSCl | TMSCl improves 1,4-regioselectivity | β-Substituted Aldehyde | nih.gov |
Radical-Mediated Approaches to C-C Bond Formation on Oxetanes
Free-radical reactions offer an alternative pathway for C-C bond formation that is distinct from traditional two-electron, ionic mechanisms. wikipedia.org A classic example is the anti-Markovnikov addition of hydrogen bromide to an alkene, which proceeds via a radical chain mechanism. libretexts.org This reaction is typically initiated by peroxides or light, which generate a bromine radical. libretexts.orglibretexts.org The bromine radical adds to the less substituted carbon of the alkene, forming the more stable carbon radical intermediate, which then abstracts a hydrogen atom from HBr to yield the anti-Markovnikov product. libretexts.orglibretexts.org
This principle can be extended to oxetane-containing substrates. A hypothetical synthesis of this compound could start from 3-vinyloxetane. The radical addition of HBr across the vinyl group's double bond would be expected to follow an anti-Markovnikov pathway. The initial addition of the bromine radical would occur at the terminal carbon of the vinyl group, generating a more stable secondary radical on the carbon adjacent to the oxetane ring. This radical would then abstract a hydrogen atom from another molecule of HBr to furnish the final this compound product.
Recent advances have also demonstrated that radicals can be generated directly on the oxetane ring and participate in further reactions. core.ac.uk However, for the specific purpose of forming a bromoethyl side chain, the radical addition to an unsaturated precursor remains a highly plausible, though underexplored, strategy.
Table 3: Principles of Radical Addition Relevant to Oxetane Synthesis
| Reaction Type | Substrate | Reagent | Key Principle | Product Regiochemistry | Reference |
|---|---|---|---|---|---|
| Radical Hydrobromination | Alkene | HBr, Peroxide/Light | Radical chain mechanism | Anti-Markovnikov | wikipedia.orglibretexts.org |
| Radical Addition | Electron Rich Olefin | Alkyl Radical | Kinetically unfavored due to polarity mismatch | N/A (low reactivity) | nih.gov |
| Polarity Transduction Radical Addition | Vinyl Sulfonium (B1226848) Ion | Alkyl Radical, Nucleophile | Overcomes electronic mismatch of radical/alkene | Formal anti-Markovnikov addition | nih.gov |
Catalytic Systems and Reaction Condition Optimization in this compound Synthesis
The synthesis of strained heterocycles like oxetanes is highly sensitive to reaction conditions, making the choice of catalyst and process optimization critical for achieving high yields and selectivities. Given that many synthetic routes to brominated oxetanes involve either forming the strained ring or functionalizing it while it contains a potential leaving group (the bromide), preventing undesired ring-opening is a primary concern. nih.gov
A variety of catalytic systems have been developed for oxetane synthesis. For ring formation, domino reactions catalyzed by a binary Al/TBAB system have been used to create bicyclic oxetane structures from bis-epoxy alcohols at mild temperatures. nih.gov Chiral iridium photocatalysts have been employed in highly enantioselective Paternò–Büchi reactions to access oxetane products. nih.gov For functionalization, squaramide-based hydrogen-bond donors have been shown to catalyze the enantioselective ring-opening of oxetanes with HBr, a process that was found to involve a dual catalytic mechanism. nih.gov
Optimization studies often focus on mitigating side reactions. For instance, in the iodocyclisation of silylated homopropargylic alcohols to form tetrasubstituted oxetanes, using mildly basic conditions was crucial to prevent iododesilylation and ring-opening. nih.gov Similarly, in the synthesis of spirocyclic oxetanes, the reaction of diethyl malonate with N-tosylbis(2-bromoethyl)amine required heating at 80 °C in DMF with NaH. mdpi.com The choice of base is also critical; strong bases like NaH are common, but milder conditions using K2CO3 or employing phase-transfer catalysts are also utilized to improve yields and avoid decomposition. researchgate.netmdpi.com
Table 4: Catalytic Systems and Conditions in Oxetane Synthesis
| Catalyst/System | Reaction Type | Conditions | Purpose/Advantage | Reference |
|---|---|---|---|---|
| Al(III) / TBAB | Domino Cyclization | Toluene, mild heating | Forms bicyclic oxetanes from bis-epoxy alcohols | nih.gov |
| Rh2(OAc)4 | O-H Insertion | DCM, rt | Forms β-alkoxy esters from diazo compounds and alcohols | researchgate.net |
| Chiral Iridium Photocatalyst | [2+2] Cycloaddition | Visible light | Enantioselective synthesis of oxetanes | nih.gov |
| Squaramide (Organocatalyst) | Oxetane Ring Opening | HBr, TMSBr | Enantioselective opening with hydrohalic acids | nih.gov |
| Potassium Carbonate (K2CO3) | Nucleophilic Aromatic Substitution | DMF, 80 °C | Base for SNAr with spirocyclic oxetane amines | mdpi.com |
| Copper(I) / Chiral Ligand | Conjugate Addition | TMSCl (additive) | Improves regioselectivity in Michael additions | nih.gov |
Chemical Reactivity Profiles of 3 2 Bromoethyl Oxetane
Oxetane (B1205548) Ring-Opening Mechanisms and Pathways
The high ring strain of the oxetane ring is a primary driver of its reactivity. ethz.ch The C–O–C bond angle of approximately 90.2° in an unsubstituted oxetane ring exposes the oxygen's lone pairs, making it an effective Lewis base and hydrogen-bond acceptor. ethz.chacs.org Cleavage of this strained ring can be initiated by various reagents, proceeding through distinct mechanisms.
Nucleophile-Induced Ring-Opening Reactions
The oxetane ring can be opened by nucleophiles under both acidic and basic conditions. nih.gov The regioselectivity of the attack often depends on the reaction conditions and the substitution pattern of the oxetane.
Under acidic conditions, the oxetane oxygen is first protonated, forming a highly reactive oxonium ion. This activation facilitates the subsequent attack by a nucleophile. The reaction can proceed via an SN1 or SN2 pathway. For a 3-substituted oxetane, nucleophilic attack typically occurs at the less hindered C2 or C4 position. For instance, acid-mediated cleavage of spirocyclopropyl oxetanes, followed by nucleophilic attack, leads to the formation of butenolide and γ-butyrolactone derivatives. researchgate.net The choice of acid and nucleophile (e.g., HBr, HCl, HI) can influence the final product structure. researchgate.netbeilstein-journals.org
In basic or neutral conditions, a strong nucleophile can directly attack one of the ring carbons, forcing the ring to open. This process is less common for simple oxetanes without activating groups and often requires harsh conditions. However, the presence of the bromoethyl group might influence this reactivity. Ylides, for example, are potent nucleophiles that react with electron-deficient alkenes and can induce cyclization or olefination reactions, sometimes involving oxetane intermediates. nih.gov
Table 1: Examples of Nucleophile-Induced Ring-Opening of Oxetane Derivatives
| Oxetane Derivative | Reagent/Catalyst | Nucleophile | Product Type | Reference |
|---|---|---|---|---|
| Benzyloxy-substituted fluoroethylidene-oxetane | HBr in Acetic Acid | Bromide | Bromoalkene | beilstein-journals.org |
| Spirocyclopropyl oxetane | HCl or HBr | Chloride/Bromide | Substituted Butenolide | researchgate.net |
| Spirocyclopropyl oxetane | HI | Iodide | Substituted γ-Butyrolactone | researchgate.net |
| 3,3-Bis(bromomethyl)oxetane | Various Nucleophiles | Azide (B81097), etc. | Ring-opened products |
Cationic Ring-Opening Polymerization Initiations
3-(2-Bromoethyl)oxetane can serve as a monomer in cationic ring-opening polymerization (CROP). This process is typically initiated by strong electrophiles, such as Lewis acids (e.g., BF₃·OEt₂) or sulfonium (B1226848) salts, which activate the monomer by reacting with the oxetane oxygen. researchgate.netacs.org The reaction proceeds via an "active chain end" mechanism, where the growing polymer chain has a terminal oxonium ion that attacks another monomer molecule, propagating the chain. researchgate.net
The polymerization of substituted oxetanes, such as 3-ethyl-3-(hydroxymethyl)oxetane, can lead to the formation of hyperbranched polyethers. researchgate.net Similarly, copolymerization of oxetane monomers like 3,3-bis(hydroxymethyl)oxetane (BHMO) with other cyclic ethers can produce biocompatible hyperbranched polyether polyols. acs.org The molecular weight and polydispersity of the resulting polymer can be controlled by adjusting reaction conditions like temperature and the initiator-to-monomer ratio. researchgate.net The presence of the bromoethyl group on the polymer backbone would offer sites for further post-polymerization modification.
Table 2: Initiators for Cationic Ring-Opening Polymerization of Oxetanes
| Monomer | Initiator System | Polymer Architecture | Reference |
|---|---|---|---|
| 3-Ethyl-3-(hydroxymethyl)oxetane | Benzyltetramethylenesulfonium hexafluoroantimonate | Hyperbranched | researchgate.net |
| 3,3-Bis(hydroxymethyl)oxetane (BHMO) and Glycidol | Boron trifluoride etherate (BF₃·OEt₂) | Hyperbranched Copolymer | acs.org |
| 3,3'-Bisazidomethyloxetane and 3-azidomethyl-3'-methyloxetane | 1,4-Butanediol / BF₃·OEt₂ | Random Copolymer | researchgate.net |
| Fluorinated Oxetane and 3,3'-[Oxydi(methylene)]bis(3-ethyloxetane) | Cationic Photoinitiator | Copolymer | researchgate.net |
Reactions Involving the 2-Bromoethyl Side Chain
The 2-bromoethyl group is a classic primary alkyl halide, making it a versatile handle for a variety of chemical transformations that leave the oxetane ring intact, provided that appropriate reaction conditions are chosen to avoid ring-opening.
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the ethyl side chain is an excellent leaving group, making it susceptible to SN2 reactions with a wide range of nucleophiles. This allows for the introduction of various functional groups. For instance, reactions with nucleophiles such as amines, thiols, or alkoxides can replace the bromine atom. In the synthesis of related compounds like 3,3-bis(bromomethyl)oxetane, the bromomethyl groups readily undergo substitution with azide ions to form azidomethyl-substituted oxetanes. Similarly, the bromoethyl group in this compound can be converted to an azidoethyl group, which can be further reduced to an aminoethyl group. chemrxiv.org
Table 3: Examples of Nucleophilic Substitution on Bromoalkyl-Substituted Ethers
| Substrate | Nucleophile | Product Functional Group | Reference |
|---|---|---|---|
| 3-(Bromomethyl)-3-(difluoromethyl)oxetane | Sodium azide | Azide | chemrxiv.org |
| 3,3-Bis(bromomethyl)oxetane | Azide ion | Azidomethyl | |
| 3-(2-Bromoethyl)thietane 1,1-dioxide | Amines, thiols, alkoxides | Amino, thioether, ether |
Elimination Reactions to Form Unsaturated Linkages
When treated with a strong, non-nucleophilic base, the 2-bromoethyl side chain can undergo an E2 elimination reaction to form a 3-vinyloxetane. libretexts.org In this reaction, the base abstracts a proton from the carbon adjacent to the bromine-bearing carbon (the α-carbon of the side chain), while the bromide ion is simultaneously eliminated, resulting in the formation of a carbon-carbon double bond. libretexts.org The choice of a bulky base, such as potassium tert-butoxide, can favor elimination over substitution. According to Zaitsev's rule, elimination reactions tend to produce the more substituted, and therefore more stable, alkene. libretexts.org However, in this case, only one alkene product is possible. This transformation provides a route to unsaturated oxetane derivatives, which can be valuable for further functionalization, such as in polymerization or cycloaddition reactions.
Cross-Coupling Reactions with the Bromoethyl Moiety
The carbon-bromine bond of the 2-bromoethyl group can participate in metal-catalyzed cross-coupling reactions, a powerful method for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org Palladium-catalyzed reactions like the Suzuki, Heck, and Sonogashira couplings are common. wikipedia.orgbeilstein-journals.org In a typical Suzuki coupling, the bromoethyl group would react with an organoboron compound in the presence of a palladium catalyst and a base to form a new C-C bond. acs.org Nickel-catalyzed cross-electrophile coupling reactions have also been developed for alkyl halides, offering a more abundant and economical alternative to palladium. calstate.edu These reactions would allow for the extension of the side chain by coupling it with various aryl, vinyl, or alkyl fragments, significantly increasing the molecular complexity and providing access to a wide array of novel oxetane derivatives. acs.orgwikipedia.org
Radical Reactivity of this compound and Related Systems
The generation of radical species from and involving this compound opens up avenues for carbon-carbon and carbon-heteroatom bond formation, offering alternatives to traditional ionic pathways.
Visible-light photoredox catalysis has emerged as a powerful tool for the mild generation of alkyl radicals. beilstein-journals.orgresearchgate.netethz.chcymitquimica.comcore.ac.uk While direct studies on the photoredox-catalyzed reactions of this compound are not extensively documented, the principles of this methodology can be applied to predict its behavior. The bromoethyl group can serve as a radical precursor under photoredox conditions. Typically, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with the alkyl bromide, leading to the formation of an alkyl radical and a bromide anion.
In the context of related systems, research has demonstrated the generation of tertiary benzylic radicals from 3-aryl-3-carboxylic acid oxetanes via photoredox-catalyzed decarboxylation. beilstein-journals.orgresearchgate.netethz.chcymitquimica.com These radicals have been shown to undergo conjugate additions to activated alkenes in Giese-type reactions. beilstein-journals.orgresearchgate.netethz.chcymitquimica.com By analogy, the primary radical generated from this compound could potentially participate in similar addition reactions to electron-deficient olefins.
Furthermore, strain-release-driven Giese additions of nitrogen- and oxygen-stabilized radicals to 3-alkylideneoxetanes have been reported. beilstein-journals.org This highlights the thermodynamic driving force provided by the strained four-membered ring in radical transformations.
The inherent ring strain of the oxetane core has a profound effect on the stability and reactivity of adjacent radical centers. beilstein-journals.orgresearchgate.netethz.chcymitquimica.com Computational and experimental studies on radicals positioned on strained rings indicate that they are generally less stable compared to their acyclic counterparts. beilstein-journals.orgresearchgate.netethz.ch This decreased stability can translate to increased reactivity, making these radicals more prone to engage in subsequent bond-forming events.
For instance, studies on benzylic radicals situated on strained rings, such as oxetanes, have shown that the ring strain can render subsequent Giese additions irreversible, leading to higher product yields compared to unstrained systems. beilstein-journals.orgresearchgate.netethz.chcymitquimica.com The oxetane ring can also influence the geometry and electronic properties of the radical, potentially affecting its delocalization and reactivity patterns. beilstein-journals.orgresearchgate.net In the case of a radical generated at the β-position of the ethyl side chain of this compound, the influence of the oxetane ring would be less direct but could still play a role in the conformational preferences of the radical intermediate, thereby influencing the stereochemical outcome of its reactions.
Chemo- and Regioselectivity in Multi-functionalized Oxetane Transformations
The presence of both a bromoethyl group and an oxetane ring in this compound necessitates careful consideration of chemo- and regioselectivity in its transformations. The reaction conditions will dictate whether the chemistry occurs at the side chain, the oxetane ring, or involves both.
Nucleophilic attack can be directed towards either the electrophilic carbon of the C-Br bond or the carbon atoms of the oxetane ring. Strong, soft nucleophiles will likely favor SN2 displacement of the bromide, preserving the oxetane ring. In contrast, reactions under acidic conditions or with hard nucleophiles in the presence of a Lewis acid are more likely to promote ring-opening of the oxetane. acs.org
The regioselectivity of oxetane ring-opening is also a key consideration. In acid-catalyzed reactions, the protonation of the oxetane oxygen is the initial step, followed by nucleophilic attack at one of the ring carbons. The site of attack (C2/C4 vs. C3) will depend on steric and electronic factors of the substituents on the ring. For a 3-substituted oxetane, nucleophilic attack generally occurs at the less substituted C2/C4 positions.
In the context of multi-functionalized oxetanes, selective transformations have been demonstrated. For example, in the presence of a fluorine atom, the regioselectivity of oxetane ring-opening can be directed. beilstein-journals.org The ability to selectively functionalize one part of the molecule while leaving the other intact is crucial for the synthesis of complex oxetane-containing structures. The choice of reagents and reaction conditions is therefore paramount in controlling the chemo- and regiochemical outcome of reactions involving this compound.
Advanced Spectroscopic and Structural Elucidation of 3 2 Bromoethyl Oxetane
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for mapping the connectivity and chemical environment of atoms within a molecule. For 3-(2-Bromoethyl)oxetane, ¹H and ¹³C NMR are fundamental, while heteronuclear NMR techniques can be applied to its derivatives.
¹H NMR Spectroscopic Analysis for Proton Environments
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The oxetane (B1205548) ring protons, specifically the methylene (B1212753) protons at the 2- and 4-positions, are expected to appear as complex multiplets due to spin-spin coupling with each other and with the proton at the 3-position. The methine proton at the 3-position would also present as a multiplet, coupled to the adjacent protons on the oxetane ring and the ethyl side chain.
The protons of the bromoethyl side chain will also give characteristic signals. The methylene group attached to the bromine atom is expected to be deshielded, appearing as a triplet downfield. The adjacent methylene group, coupled to both the bromo-methylene group and the oxetane ring, would likely appear as a multiplet.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| Oxetane CH₂ (C2, C4) | 4.5 - 4.8 | m |
| Oxetane CH (C3) | 3.0 - 3.5 | m |
| CH₂-Br | 3.4 - 3.6 | t |
| Oxetane-CH₂ | 1.9 - 2.2 | m |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
¹³C NMR Spectroscopic Analysis for Carbon Frameworks
The ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The carbon atoms of the oxetane ring are expected to resonate in the region typical for small, strained ethers. The C2 and C4 carbons, being equivalent, should produce a single peak, while the C3 carbon will have a different chemical shift.
The carbons of the bromoethyl side chain will be influenced by the electronegative bromine atom. The carbon directly bonded to bromine will be significantly deshielded and appear further downfield compared to the other methylene carbon of the side chain.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Oxetane C2, C4 | 70 - 75 |
| Oxetane C3 | 35 - 40 |
| CH₂-Br | 30 - 35 |
| Oxetane-CH₂ | 30 - 35 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity.
Common fragmentation pathways for this molecule would likely involve the loss of the bromine atom, the ethyl group, or cleavage of the oxetane ring. The observation of fragment ions corresponding to these losses would provide strong evidence for the proposed structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-O-C stretch of the ether in the oxetane ring, typically in the range of 1150-1085 cm⁻¹. The C-H stretching vibrations of the methylene groups will appear in the region of 2850-2960 cm⁻¹. A key feature would be the C-Br stretching vibration, which is expected to be observed in the fingerprint region, typically between 600 and 500 cm⁻¹.
X-ray Crystallography for Solid-State Structural Determination (relevant for derivatives)
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. While obtaining a suitable crystal of this compound itself may be challenging, the preparation and crystallographic analysis of its solid derivatives can provide invaluable structural insights. For example, the introduction of substituents that promote crystallization, such as aromatic rings or groups capable of hydrogen bonding, could facilitate the growth of single crystals. The structural data obtained from such derivatives would reveal the puckering of the oxetane ring and the preferred conformation of the bromoethyl side chain in the solid state. acs.org The puckering of the oxetane ring is a known feature, and its angle can be influenced by the substituents present. acs.org
Computational and Theoretical Investigations on 3 2 Bromoethyl Oxetane
Quantum Chemical Studies of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the stability, conformation, and electronic properties of 3-(2-bromoethyl)oxetane. These studies provide a molecular-level picture of the interplay between the strained oxetane (B1205548) ring and the bromoethyl substituent.
Analysis of Ring Strain Energy and Conformational Preferences
The four-membered oxetane ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. Computational studies on the parent oxetane molecule have established its ring strain energy to be approximately 25.5 kcal/mol (106 kJ/mol), which is comparable to that of oxirane (27.3 kcal/mol) and considerably higher than that of tetrahydrofuran (5.6 kcal/mol) researchgate.netbeilstein-journals.org. This inherent strain is a key determinant of the oxetane ring's reactivity, particularly its propensity to undergo ring-opening reactions researchgate.net.
The parent oxetane ring is not perfectly planar but adopts a slightly puckered conformation to alleviate some torsional strain beilstein-journals.orgutexas.edu. The introduction of a substituent at the 3-position, such as the 2-bromoethyl group in this compound, is expected to influence the degree of this puckering acs.org. The presence of the substituent can lead to a more pronounced puckered conformation to minimize steric interactions between the substituent and the ring's hydrogen atoms acs.org.
The conformational preferences of this compound are determined by the orientation of the 2-bromoethyl side chain relative to the oxetane ring. The rotation around the C3-C1' and C1'-C2' single bonds gives rise to various conformers. Analogous to bromoethane, the staggered conformations around the C-C bond of the ethyl group are expected to be energetically more favorable than the eclipsed conformations youtube.com. The most stable conformers will likely adopt a staggered arrangement that minimizes steric hindrance and unfavorable dipole-dipole interactions between the bromine atom and the oxygen atom of the oxetane ring.
| Compound | Ring Size | Ring Strain Energy (kcal/mol) |
|---|---|---|
| Oxirane | 3 | 27.3 |
| Oxetane | 4 | 25.5 |
| Tetrahydrofuran | 5 | 5.6 |
Orbital Interactions and Reactivity Prediction
The reactivity of this compound can be rationalized by examining its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its capacity to accept electrons (electrophilicity).
In this compound, the HOMO is likely to have significant contributions from the lone pair electrons of the oxygen atom in the oxetane ring. The LUMO, on the other hand, will be a σ* anti-bonding orbital, likely localized along the C-O bonds of the strained ring and the C-Br bond of the side chain. The low energy of the C-O σ* orbitals, a consequence of the ring strain, makes the oxetane ring susceptible to nucleophilic attack and subsequent ring-opening nih.gov.
Mechanistic Computational Studies of Reactions Involving this compound
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms of chemical reactions, including the ring-opening reactions that are characteristic of oxetanes.
Elucidation of Ring-Opening Reaction Pathways
The high ring strain of the oxetane ring makes it susceptible to ring-opening reactions under various conditions, particularly with acids or nucleophiles researchgate.netmagtech.com.cn. Theoretical studies on oxetane ring-opening suggest that these reactions generally require a higher activation energy compared to the analogous reactions of the more strained oxiranes researchgate.net.
For this compound, several ring-opening pathways can be computationally investigated. In the presence of a strong acid, the reaction is likely initiated by the protonation of the oxygen atom, followed by nucleophilic attack on one of the adjacent carbon atoms (C2 or C4). The regioselectivity of this attack (i.e., whether the nucleophile attacks the more or less substituted carbon) can be predicted by calculating the relative stabilities of the carbocation-like transition states. Generally, under acidic conditions, weak nucleophiles tend to attack the more substituted carbon atom magtech.com.cn.
Under nucleophilic conditions (without acid catalysis), the reaction would proceed via an SN2 mechanism, where the nucleophile directly attacks one of the carbon atoms adjacent to the oxygen, leading to the cleavage of a C-O bond. In this case, steric hindrance plays a crucial role, and the attack is generally favored at the less substituted carbon atom magtech.com.cn. Computational modeling can map out the potential energy surface for these reactions, identifying the most favorable pathways.
Investigation of Transition States and Activation Energies
A key strength of computational chemistry is its ability to locate and characterize transition state structures, which are the highest energy points along a reaction pathway. By calculating the geometry and energy of the transition state, the activation energy for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility and rate.
For the ring-opening of this compound, computational studies can model the transition states for both acid-catalyzed and nucleophilic pathways. For instance, in an SN2-type nucleophilic ring-opening, the transition state would feature the incoming nucleophile and the departing oxygen atom in a trigonal bipyramidal geometry around the attacked carbon atom. Density functional theory (DFT) calculations are commonly employed to optimize the geometries of these transition states and calculate their energies researchgate.net.
By comparing the activation energies for different potential pathways, computational studies can predict the dominant reaction mechanism and the expected products. For example, by calculating the activation energies for nucleophilic attack at C2 versus C4, the regioselectivity of the ring-opening can be determined.
| Reaction Pathway | Attacking Nucleophile | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| SN2 attack at C2/C4 | Hydroxide (B78521) (OH-) | Data not available |
| Acid-catalyzed opening (H+), attack by H2O | Water (H2O) | Data not available |
Note: The values in this table are hypothetical and serve to illustrate the type of data that can be obtained from computational studies. Specific values for this compound are not currently available in the public literature.
Molecular Dynamics Simulations for Conformational Analysis
While quantum chemical calculations provide detailed information about the energetics of specific conformations, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of molecules in a condensed phase (e.g., in solution) over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules, providing a trajectory of the molecule's conformational changes.
Such simulations could reveal the preferred conformations of the 2-bromoethyl side chain in solution and the flexibility of the oxetane ring. By analyzing the trajectory, one could determine the relative populations of different conformers and the rates of interconversion between them. This information is valuable for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological or materials science context. However, to date, no specific molecular dynamics simulation studies on this compound have been reported in the scientific literature.
Applications of 3 2 Bromoethyl Oxetane in Contemporary Organic Synthesis
Building Block for Diverse Heterocyclic and Polycyclic Systems
3-(2-Bromoethyl)oxetane is a valuable precursor for the synthesis of more complex heterocyclic and polycyclic frameworks. The bromoethyl side chain acts as an electrophilic component that can react with various nucleophiles to initiate cyclization reactions. While specific literature detailing the use of this compound is specialized, its reactivity can be inferred from established synthetic principles.
One potential strategy involves a tandem reaction sequence where the bromide is first displaced by a nucleophile that contains a second reactive site. A subsequent intramolecular reaction, potentially involving the opening of the strained oxetane (B1205548) ring, can lead to the formation of larger heterocyclic systems. For instance, reaction with a binucleophile like an amino alcohol could lead to an initial N-alkylation, followed by a base-induced intramolecular oxetane ring-opening to form a substituted morpholine (B109124) or a similar six- or seven-membered heterocycle.
The reactivity of the bromoethyl group allows for the construction of spirocyclic or fused ring systems. By attaching a molecular fragment containing a tethered nucleophile, subsequent intramolecular cyclization can be designed to forge new rings connected to the oxetane core. Such strategies are employed to create novel three-dimensional scaffolds for various applications in materials science and medicinal chemistry.
Precursor for Functionalized Derivatives and Complex Molecules
The primary bromide in this compound is an excellent electrophilic site for nucleophilic substitution reactions (SN2), making it a key intermediate for introducing a wide array of functional groups. This reactivity allows chemists to readily diversify the oxetane core and build complex molecules.
The conversion of the bromoethyl group to an aminoethyl group represents a straightforward yet powerful transformation. This can be achieved through several well-established synthetic routes. A common method involves the reaction of this compound with sodium azide (B81097) to form an intermediate azido-derivative. The azide can then be cleanly reduced to the primary amine using standard conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or the Staudinger reaction (PPh₃, H₂O). This two-step process is generally high-yielding and avoids the over-alkylation issues that can arise from direct amination.
Alternatively, direct displacement of the bromide with ammonia (B1221849) or a protected amine equivalent can be employed, although this may require careful optimization of reaction conditions to ensure selectivity. The resulting amino-substituted oxetanes are valuable building blocks, as the oxetane ring is known to favorably modulate the basicity (pKa) of proximal amines, a crucial parameter in drug design.
Table 1: Plausible Synthetic Routes to Amino-substituted Oxetanes
| Step | Reagents and Conditions | Intermediate/Product | Reaction Type |
| 1 | NaN₃, DMF, 80 °C | 3-(2-Azidoethyl)oxetane | SN2 Substitution |
| 2 | H₂, Pd/C, MeOH or PPh₃, THF/H₂O | 3-(2-Aminoethyl)oxetane | Reduction/Staudinger |
The bromoethyl side chain can be readily converted into other important functional groups, such as alcohols and carboxylic acids. The synthesis of the corresponding alcohol, 3-(2-hydroxyethyl)oxetane, can be achieved via a direct SN2 substitution using a hydroxide (B78521) source like NaOH or KOH in an aqueous solvent system.
To synthesize the carboxylic acid derivative, 2-(oxetan-3-yl)acetic acid, a two-step procedure is typically employed. First, the bromide is displaced with a cyanide salt (e.g., NaCN, KCN) in a polar aprotic solvent to yield 3-(2-cyanoethyl)oxetane. Subsequent hydrolysis of the nitrile group under either acidic or basic conditions affords the desired carboxylic acid. This transformation extends the carbon chain by one atom and provides a versatile handle for further modifications, such as amide bond formation.
Table 2: Synthesis of Alcohol and Carboxylic Acid Derivatives
| Target Functional Group | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |
| Alcohol | NaOH (aq), Δ | N/A | N/A | 3-(2-Hydroxyethyl)oxetane |
| Carboxylic Acid | NaCN, DMSO | 3-(2-Cyanoethyl)oxetane | H₃O⁺ or NaOH (aq), then H⁺ | 2-(Oxetan-3-yl)acetic acid |
In medicinal chemistry, a "bioactive scaffold" refers to the core structure of a molecule responsible for its biological activity. The oxetane motif is frequently incorporated into these scaffolds to enhance physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional structure.
This compound is an ideal building block for this purpose. The reactive bromoethyl linker allows for the covalent attachment of the oxetane moiety to a larger, pre-existing bioactive scaffold. For example, if a known drug candidate contains a nucleophilic site such as a phenol (B47542) or a secondary amine, it can be alkylated with this compound to introduce the oxetane ring. This late-stage functionalization can lead to new analogues with improved drug-like properties without altering the core pharmacophore responsible for target binding. The introduction of an oxetane has been shown to be a successful strategy in the development of inhibitors for various enzymes and as surrogates for less stable functional groups.
Role in Fragment-Based Molecular Design
Fragment-Based Drug Design (FBDD) is a powerful strategy for lead discovery that starts with identifying small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial hits are then optimized and grown or linked together to produce a high-affinity lead compound.
Oxetanes are considered highly valuable fragments in FBDD. Their small size, high sp³-character, and polarity make them ideal candidates for exploring the chemical space of a protein's binding site. This compound, in particular, fits the profile of a useful fragment for several reasons:
Vector for Growth: The bromoethyl group serves as a synthetically tractable vector. Once the oxetane core of the fragment is confirmed to bind to a "hot spot" on the protein target, the bromide can be used to elaborate the structure and extend it into adjacent binding pockets.
Improved Properties: The oxetane ring itself can impart favorable properties, such as increased solubility and metabolic stability, which are desirable attributes even at the fragment stage.
Chemical Tractability: As a primary alkyl bromide, the reactive handle is predictable and allows for a wide range of follow-up chemistry, making fragment evolution more straightforward.
By including fragments like this compound in screening libraries, drug discovery programs can access novel chemical space and identify starting points for potent and selective inhibitors.
Applications of 3 2 Bromoethyl Oxetane in Materials Science and Polymer Chemistry
Monomer in Polymerization Processes
3-(2-Bromoethyl)oxetane serves as a functional monomer that can be readily polymerized or copolymerized to introduce both a flexible polyether backbone and a reactive side chain for subsequent modifications.
Oxetanes, as four-membered cyclic ethers, possess significant ring strain energy (approximately 107 kJ/mol), which is comparable to that of epoxides. radtech.orgradtech.org This inherent strain, combined with the higher basicity of the heterocyclic oxygen atom compared to epoxides, makes them highly susceptible to cationic ring-opening polymerization (CROP). radtech.org The polymerization proceeds smoothly in the presence of suitable catalysts, such as Lewis acids (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂) or photo-acid generators, to yield the corresponding polyethers. radtech.org
The CROP of oxetanes can proceed through two competing mechanisms: the activated chain end (ACE) mechanism, where the cation is located on the propagating polymer chain end, and the activated monomer (AM) mechanism, where the charge resides on the free monomer. researchgate.net The dominant mechanism is influenced by the specific monomer chemistry and the reaction conditions. researchgate.net In the case of this compound, CROP results in a linear polyether with a repeating unit that features a pendant bromoethyl group, providing a versatile backbone for further functionalization.
The introduction of comonomers can modify key polymer properties, including glass transition temperature (Tg), thermal stability, and mechanical strength. radtech.org By strategically selecting comonomers, researchers can design materials with a precise balance of flexibility from the polyether backbone and functionality from the pendant groups. The bromoethyl group from the oxetane (B1205548) monomer is incorporated into the copolymer chain, remaining available for post-polymerization modification.
| Comonomer Type | Potential Effect on Polymer Properties | Reference |
| Cycloaliphatic Epoxides | Increased polymerization rate, potential increase in thermal energy during curing. | radtech.org |
| Diglycidyl Ethers | Improved glass transition temperature, decomposition temperature, and Young's modulus. | radtech.org |
| Other Substituted Oxetanes | Creation of copolymers with mixed pendant functionalities for unique surface or mechanical properties. | nih.gov |
Synthesis of Functional Polyethers and Polymeric Networks
The polyethers synthesized from this compound are not merely inert backbones; they are functional prepolymers. The pendant bromoethyl groups serve as reactive sites for cross-linking, grafting, or other chemical transformations to create complex polymeric architectures and high-performance materials.
The bromoethyl side chains on the polyether backbone derived from this compound are key to its application in high-performance binders, particularly for energetic composites. mdpi.comnih.gov The bromine atom is a good leaving group, enabling facile nucleophilic substitution reactions. This allows the pendant groups to be converted into other functionalities, such as energetic azide (B81097) groups, through reaction with sodium azide. mdpi.com This chemical versatility is crucial for transforming a standard polyether into an energetic polymer binder.
Hydroxy-terminated polyethers derived from bromo-functional oxetanes can be used as soft blocks in the synthesis of polyurethanes (PUs). nih.gov These telechelic polymers are reacted with diisocyanates and chain extenders to form segmented block copolymers. The properties of the resulting polyurethane are heavily influenced by the chemical nature of the polyether soft block.
Research has shown that incorporating bromomethyl pendant groups into the polyether soft block has a significant impact on the surface properties of the final polyurethane. nih.gov In one study, PUs made with a copolymer soft block containing both semifluorinated and bromomethyl pendant groups exhibited unusual wetting behavior. These materials showed higher advancing water contact angles and lower receding contact angles compared to PUs made from homopolymer soft blocks. nih.gov This behavior is correlated with the dyad content of the different functional monomers in the polyether chain, suggesting that the interplay between the different side groups dictates the surface's response to water. nih.gov
| Polyurethane Soft Block Composition | Advancing Contact Angle (θadv) | Receding Contact Angle (θrec) | Hysteresis (Δθ) | Reference |
| P(3FOx) Homotelechelic | ~110° | ~50° | ~60° | nih.gov |
| P(BrOx) Homotelechelic | ~85° | ~45° | ~40° | nih.gov |
| P(3FOx/BrOx-1:1) Co-telechelic | 116° | 32° | 84° | nih.gov |
Data adapted from a study on polyurethanes derived from oxetanes with semifluorinated (3FOx) and bromomethyl (BrOx) side groups. nih.gov
Engineering of Advanced Materials with Specific Mechanical or Surface Characteristics
The true potential of this compound lies in its role as a building block for advanced, engineered materials. The combination of a flexible polyether backbone and a highly versatile reactive side chain allows for precise control over the final material's properties.
The polyether backbone, formed via the ring-opening of the oxetane, provides inherent flexibility and thermal stability. The critical feature, however, is the pendant bromoethyl group. This functional handle allows for a wide array of post-polymerization modifications through nucleophilic substitution. By reacting the bromine with different nucleophiles, one can introduce a variety of chemical moieties to the polymer backbone. This capability enables the engineering of materials with specific surface characteristics, such as hydrophobicity or hydrophilicity, by grafting molecules that alter surface energy. nih.gov
Furthermore, the bromoethyl group can be used to create cross-linked polymeric networks. By using difunctional nucleophiles or other cross-linking chemistries, the linear polyether chains can be covalently linked, transforming a thermoplastic material into a robust thermoset. This process dramatically enhances mechanical properties, including tensile strength, modulus, and solvent resistance, which is essential for applications requiring durable, high-performance materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(2-bromoethyl)oxetane, and how can reaction conditions be optimized?
- Methodology :
- Corey’s Cyclization : Use 2,2-bis(hydroxymethyl)-1-propanol with diethyl carbonate and catalytic KOH in ethanol, yielding 90% after distillation .
- Base-Induced Intramolecular Substitution : React γ-bromo alcohols (e.g., 3-bromo-1-propanol) with aqueous NaOH under reflux. Monitor for competing 1,4-elimination, which can reduce yields .
- Halogenation : Brominate 3-(hydroxymethyl)oxetane derivatives via Appel or Corey-Fuchs conditions, avoiding over-bromination by controlling stoichiometry .
Q. How can researchers assess the stability of this compound under varying storage and reaction conditions?
- Methodology :
- Thermal Stability : Use differential scanning calorimetry (DSC) to detect decomposition exotherms. Oxetanes with bulky substituents (e.g., 3-ethyl groups) exhibit higher thermal resistance .
- Hydrolytic Stability : Conduct pH-dependent kinetic studies in buffered solutions (pH 1–13). The bromoethyl group is prone to hydrolysis under basic conditions, requiring inert atmospheres (N₂/Ar) for long-term storage .
- Oxidative Stability : Monitor peroxide formation via iodometric titration, as oxetanes can oxidize in air, leading to side reactions .
Q. What analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- X-ray Crystallography : Resolve bond angles (e.g., oxetane O–C–C angles ~85–92°) to confirm ring strain and substituent effects .
- NMR Spectroscopy : Use H/C NMR to track substitution reactions (e.g., bromoethyl group replacement) and quantify diastereomeric ratios in asymmetric syntheses .
- Mass Spectrometry (HRMS) : Detect trace impurities (e.g., over-brominated byproducts) with ppm-level accuracy .
Advanced Research Questions
Q. How do electronic and steric factors influence substitution reactions at the bromoethyl group?
- Methodology :
- Nucleophilicity Screening : Compare reaction rates with azide, amine, or thiol nucleophiles. Steric hindrance from 3-ethyl groups slows kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance reactivity .
- DFT Calculations : Model transition states to predict regioselectivity. For example, bulky nucleophiles favor attack at the less hindered terminal bromine .
- Isotopic Labeling : Use O-labeled oxetanes to track ring-opening pathways during nucleophilic substitution .
Q. How can researchers address contradictions in reported reaction yields for oxetane syntheses?
- Methodology :
- Side-Reaction Analysis : Identify competing pathways (e.g., elimination to form alkenes) via GC-MS. For example, base-mediated reactions of 3-bromo-1-propanol may yield oxetane (70%) or 1-propene (30%) .
- Reproducibility Protocols : Standardize purification steps (e.g., vacuum distillation below 40°C) to prevent thermal decomposition .
- Meta-Studies : Compare literature data with controlled variables (solvent purity, catalyst age). For instance, KOH in ethanol degrades over time, reducing cyclization efficiency .
Q. What role does oxetane ring strain play in modulating reactivity for drug design or energetic materials?
- Methodology :
- Ring-Opening Polymerization : Initiate with BF₃·OEt₂ to synthesize polyethers. The this compound’s strain (~25 kcal/mol) accelerates polymerization but requires quenching to prevent crosslinking .
- Bioisosteric Replacement : Replace carboxylic acids with oxetane-3-ol derivatives to improve metabolic stability. The pKa of oxetan-3-ol (~12) reduces ionization, enhancing membrane permeability .
- Energetic Material Design : Incorporate nitro groups via Michael addition (e.g., 3-(nitromethylene)oxetane + tetrazoles). The strained ring enhances detonation velocity (Vdet. up to 9,457 m/s) .
Q. What challenges arise when using this compound as a precursor for high-nitrogen energetic monomers?
- Methodology :
- Sensitivity Mitigation : Co-crystallize with inert polymers (e.g., polyBAMO) to reduce impact sensitivity. Hirshfeld surface analysis reveals hydrogen-bonding networks that stabilize crystal lattices .
- Thermal Stability Testing : Use TGA-FTIR to monitor gas evolution during decomposition. Nitro-substituted oxetanes decompose exothermically above 180°C, requiring stabilizers like diphenylamine .
- Performance Benchmarking : Calculate detonation parameters (e.g., pC-J) with EXPLO5 software. 5-Azido-tetrazole derivatives outperform TNT (pC-J = 39.0 vs. 19.0 GPa) .
Q. How can oxetane derivatives be tailored for targeted biomolecular interactions in medicinal chemistry?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., 3-(4-hydroxyphenyl) vs. 3-(difluorophenyl)) to optimize binding to kinase ATP pockets .
- Protease Resistance Assays : Incubate oxetane-peptidomimetics with trypsin/chymotrypsin. The oxetane ring reduces cleavage rates by 50–80% compared to linear peptides .
- Free Energy Perturbation (FEP) : Simulate substituent effects on binding affinity. For example, 3-ethyl groups improve van der Waals interactions in hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
